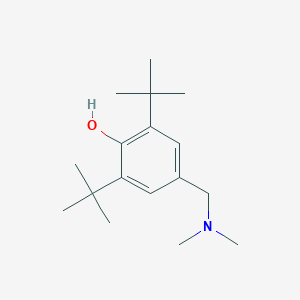

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

Description

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (CAS 88-27-7) is a hindered phenolic antioxidant with the molecular formula C₁₇H₂₉NO and a molecular weight of 263.42 g/mol . It is a white crystalline solid with a melting point of 94°C and a boiling point of 179°C . Its structure features two bulky tert-butyl groups at the 2- and 6-positions of the phenol ring, providing steric protection to the hydroxyl group, and a dimethylaminomethyl group at the 4-position, which contributes to its antioxidant and metal-deactivating properties .

Key applications include its use as a stabilizer in polymers (e.g., polyolefins, rubber), corrosion inhibitor in lubricants, and antioxidant in adhesives, textiles, and petroleum products . Its mechanism involves scavenging free radicals via hydrogen donation from the phenolic hydroxyl group, while the dimethylaminomethyl group enhances stability through electron donation and metal chelation .

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZVBRIIHDRYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044997 | |

| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

88-27-7 | |

| Record name | 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 703 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-α-dimethylamino-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TK6VR2KYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Mannich Base

The initial step involves reacting equimolar quantities of 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine in a methanol or ethanol solvent system. Key parameters include:

The reaction proceeds as follows:

The resulting mixture contains N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base), along with volatile byproducts such as methanol, water, and bis-amine.

Purification and Byproduct Removal

To isolate the Mannich base, the reaction mass is heated to 110–140°C and purged with an inert gas (e.g., nitrogen, hydrogen) containing 15–30% dimethylamine by volume. This step eliminates low-boiling impurities while preventing thermal decomposition of the Mannich base, which historically led to quinone contaminants and reduced yields.

Catalytic Hydrogenation

The purified Mannich base undergoes hydrogenation in the presence of catalysts such as palladium, platinum, or nickel at 120–160°C. Critical conditions include:

The hydrogenation reaction follows:

Post-hydrogenation, the product is distilled under reduced pressure (15–30 mm Hg, 140–180°C) and recrystallized to achieve >99% purity.

Comparative Analysis with Prior Art

Traditional Alkylation Methods

Early methods relied on alkylating p-cresol with olefins using concentrated sulfuric acid, which posed multiple drawbacks:

| Parameter | Prior Art (Alkylation) | Novel Method (Mannich-Hydrogenation) |

|---|---|---|

| Starting Material | p-Cresol (scarce, expensive) | 2,6-Di-tert-butylphenol (readily available) |

| Catalyst | H₂SO₄ (corrosive, hazardous) | Dimethylamine (recyclable) |

| Yield | 94% (with impurities) | 98.7% (high purity) |

| Byproducts | Isomeric alkylphenols, quinones | Minimal bis-amine, water |

| Environmental Impact | Acidic wastewater | Solvent recovery, reduced waste |

The Mannich-based approach eliminates isomer separation challenges and reduces hazardous waste generation.

Byproduct Mitigation

The inclusion of dimethylamine in the inert gas during purification suppresses quinone formation, a common issue in earlier methods. This innovation increases yield by 4.7% and ensures a white crystalline product without residual coloration.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Methanol or ethanol solvents are recovered via distillation and reused, lowering production costs. Similarly, hydrogenation catalysts are filtered and reactivated, reducing metal consumption.

Reaction Vessel Design

Industrial reactors feature:

Chemical Reactions Analysis

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can occur under acidic conditions, leading to the formation of quinones.

Substitution: The compound can participate in esterification and alkylation reactions, especially under acidic conditions.

Common Reagents and Conditions: Typical reagents include acids for esterification and alkylation, and oxidizing agents for oxidation reactions.

Major Products: The major products depend on the specific reaction but can include quinones and various esters.

Scientific Research Applications

Overview

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, commonly referred to as DTB-DMAMP, is a hindered phenolic compound recognized for its significant antioxidant properties. Its molecular formula is with a molecular weight of approximately 263.41 g/mol. This compound is widely utilized in various fields including chemistry, biology, medicine, and industry due to its ability to stabilize products and mitigate oxidative damage.

Chemical Stabilizer

DTB-DMAMP is primarily employed as an antioxidant in chemical formulations. Its effectiveness in preventing oxidation makes it invaluable in the stabilization of:

- Lubricant oils : It enhances the longevity and performance of lubricants by reducing oxidative degradation .

- Rubber and synthetic resins : The compound protects these materials from oxidative stress, thereby extending their service life .

Biological Research

The antioxidant properties of DTB-DMAMP have made it a subject of interest in biological studies focused on:

- Oxidative stress : It plays a critical role in cellular protection against oxidative damage, which is linked to various diseases .

- Neuroprotection : Research indicates potential therapeutic applications for neurodegenerative conditions, such as Alzheimer's disease, where it has shown to improve cognitive function and reduce neuroinflammation in animal models .

Medical Applications

Ongoing studies are exploring the compound's therapeutic effects:

- Oxidative damage prevention : Its capacity to scavenge free radicals positions it as a candidate for treatments aimed at reducing oxidative damage in biological systems .

- Potential in drug formulations : The compound's stability and antioxidant properties make it suitable for incorporation into pharmaceuticals aimed at combating oxidative stress-related ailments .

Industrial Applications

DTB-DMAMP is also utilized across various industries:

- Flame-retardant materials : The compound is incorporated into cable sheath materials to enhance oxidation resistance and overall performance under high-temperature conditions .

- Additives in consumer products : Its multifunctional properties allow it to be used in formulations that require protection against environmental oxidative effects .

Case Study 1: Antioxidant Performance in Lubricants

A study evaluated the performance of DTB-DMAMP as an antioxidant in polyol lubricant base oils. The results showed that it significantly improved oxidation stability, as determined by the rotating bomb oxidation test (RBOT), adhering to ASTM D2272 standards. The findings indicate that DTB-DMAMP not only extends the life of lubricants but also enhances their performance under operational stresses.

Case Study 2: Neuroprotective Effects

In an experimental model involving rodents subjected to ischemic stroke, DTB-DMAMP demonstrated neuroprotective effects by mitigating glutamate-induced oxidative toxicity. The study highlighted its potential for therapeutic use in neurological disorders associated with oxidative stress, suggesting further exploration into its application in clinical settings.

Chemical Properties and Reactions

DTB-DMAMP undergoes various chemical reactions that enhance its utility:

- Oxidation : Under acidic conditions, it can form quinones, which may have implications for further chemical synthesis.

- Substitution reactions : It participates in esterification and alkylation reactions, making it versatile for synthetic applications.

Mechanism of Action

The primary mechanism of action for 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial in stabilizing various products and protecting biological systems from oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol and analogous phenolic antioxidants:

| Compound Name (CAS) | Substituent at 4-Position | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | Mechanism of Action |

|---|---|---|---|---|---|

| This compound (88-27-7) | Dimethylaminomethyl | 263.42 | 94 | Polymers, lubricants, adhesives | Radical scavenging, metal deactivation |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) (128-37-0) | Methyl | 220.36 | 70 | Food packaging, cosmetics, pharmaceuticals | Radical scavenging via H-donation |

| 4-sec-Butyl-2,6-di-tert-butylphenol (17540-75-9) | sec-Butyl | 262.43 | N/A | Industrial plastics, oils | Radical scavenging |

| 2,6-Di-tert-butyl-4-mercaptophenol (950-59-4) | Mercapto (-SH) | 250.41 | N/A | Rubber vulcanization, oxidation inhibition | Thiol-based radical quenching |

| 2,6-Di-tert-butyl-4-(2-hydroxyethyl)phenol (3673-68-5) | 2-Hydroxyethyl | 250.38 | 90–98 | Specialty polymers, resins | H-donation, chain-breaking antioxidant |

Mechanistic and Performance Differences

- Antioxidant Efficiency: The dimethylaminomethyl group in this compound enhances its electron-donating capacity compared to BHT’s methyl group, improving radical scavenging efficiency . BHT’s simpler structure allows faster diffusion in non-polar matrices (e.g., oils), but it lacks metal-deactivating properties, limiting its use in metal-containing systems .

- Thermal Stability: The dimethylaminomethyl group provides thermal stability up to 179°C, outperforming BHT (decomposes above 150°C) . Derivatives with trifluoroethyl groups (e.g., 3c, 3d in ) show reduced thermal stability due to electron-withdrawing fluorine atoms .

- Solubility and Compatibility: The sec-butyl substituent in 4-sec-butyl-2,6-di-tert-butylphenol increases lipophilicity, making it suitable for non-polar polymers like polyethylene . However, it lacks the amine functionality for metal chelation . 2,6-Di-tert-butyl-4-mercaptophenol’s thiol group enables rapid radical quenching but introduces instability in acidic environments .

Toxicity and Regulatory Considerations

- This compound is classified as Category 4 for acute oral toxicity and Category 2A for eye irritation, restricting its use to industrial applications .

- Derivatives with complex substituents (e.g., tetrahydroacridine in ) often require extensive safety evaluations, limiting their commercial adoption .

Industrial Use Cases

- Polymer Stabilization: The dimethylaminomethyl group in this compound effectively inhibits thermo-oxidative degradation in polypropylene, outperforming BHT in long-term aging tests .

- Lubricant Additives : Its metal-deactivating properties reduce copper-catalyzed oxidation in engine oils, a feature absent in BHT and sec-butyl derivatives .

Emerging Derivatives

- Trifluoroethyl-Substituted Phenols (): These exhibit enhanced UV stability but lower radical-scavenging activity due to electron-withdrawing fluorine atoms .

- Amino-Functionalized Phenols (): Derivatives with tetrahydroacridine groups show promise as dual-function antioxidants (radical scavenging + metal chelation) but require complex synthesis .

Biological Activity

2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (commonly referred to as DTB-DMAMP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DTB-DMAMP, highlighting its synthesis, mechanisms of action, and implications for health and industry.

Synthesis

DTB-DMAMP can be synthesized through a Mannich reaction involving 4-bromomethyl-2,6-di-tert-butyl-phenol and N,N-dimethylamine. The process typically yields a high purity product, as demonstrated in studies where yields reached approximately 93.6% following purification steps .

General Reaction Scheme

The synthesis can be summarized as follows:

Antioxidant Properties

DTB-DMAMP exhibits significant antioxidant activity, which is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research indicates that DTB-DMAMP may offer neuroprotective benefits. In animal models, it has been shown to improve cognitive function and reduce neuroinflammation, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have reported that DTB-DMAMP can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .

Cytotoxicity Studies

While DTB-DMAMP shows promise in various applications, cytotoxicity assessments are essential. Research indicates that at certain concentrations, the compound may induce cell death in cancer cell lines, highlighting its potential as an anticancer agent. However, further studies are necessary to establish safe dosage levels for therapeutic use .

Case Study 1: Neuroprotection in Mice

A study conducted on mice demonstrated that administration of DTB-DMAMP significantly improved memory retention in behavioral tests compared to control groups. The mechanism was linked to reduced oxidative stress markers in brain tissues .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, DTB-DMAMP was tested against strains of Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities of DTB-DMAMP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.